molecular formula C22H37N3O B14261673 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide CAS No. 140865-55-0

2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide

Cat. No.: B14261673
CAS No.: 140865-55-0
M. Wt: 359.5 g/mol
InChI Key: JCKVYVSPVWYYQG-UHFFFAOYSA-N
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Description

2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dodecyl chain, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide typically involves the reaction of dodecylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the cyano group. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

Scientific Research Applications

2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its bioactivity, enabling the compound to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(1-dodecyl-1H-quinolin-4-ylidene)-but-2-enoic acid ethyl ester
  • 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide derivatives

Uniqueness

This compound stands out due to its unique combination of a long dodecyl chain, a cyano group, and a pyrrolidine ring. This structure imparts distinct physicochemical properties and bioactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

140865-55-0

Molecular Formula

C22H37N3O

Molecular Weight

359.5 g/mol

IUPAC Name

2-cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide

InChI

InChI=1S/C22H37N3O/c1-3-4-5-6-7-8-9-10-11-12-17-24-22(26)20(19-23)15-16-21-14-13-18-25(21)2/h15-16H,3-14,17-18H2,1-2H3,(H,24,26)

InChI Key

JCKVYVSPVWYYQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=CC=C1CCCN1C)C#N

Origin of Product

United States

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